(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Overview
Description
The compound (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic molecule that features a unique combination of benzodioxole, furan, and thiazolotriazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzodioxole derivative with a furan aldehyde under basic conditions to form the intermediate. This intermediate is then cyclized with a thiazolotriazine precursor under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzodioxole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bonds within the furan and thiazolotriazine rings, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound may exhibit antimicrobial, antiviral, and anticancer activities, making it a promising candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with various biological targets suggests that it could be developed into a new class of pharmaceuticals for the treatment of infectious diseases and cancer.
Industry
In industry, the compound is used in the development of advanced materials. Its unique electronic and structural properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and triggering various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
- (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Uniqueness
The uniqueness of (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
IUPAC Name |
(7Z)-3-(1,3-benzodioxol-5-yl)-7-(furan-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-16-15(7-12-2-1-5-22-12)25-17-18-8-19(9-20(16)17)11-3-4-13-14(6-11)24-10-23-13/h1-7H,8-10H2/b15-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIPGNHRRSCUNS-CHHVJCJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2N(CN1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=CO5)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N=C2N(CN1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC=CO5)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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